5-Fluoro-4-(trifluoromethyl)pyrimidine
Description
5-Fluoro-4-(trifluoromethyl)pyrimidine is a fluorinated pyrimidine derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position and a fluorine atom at the 5-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them key scaffolds in medicinal chemistry, agrochemicals, and materials science. The introduction of fluorine and trifluoromethyl groups enhances lipophilicity, metabolic stability, and bioactivity, as fluorine’s electronegativity and small atomic radius modulate electronic and steric properties .
For instance, analogs with amide moieties exhibited moderate to excellent antifungal activity against plant pathogens, highlighting the role of trifluoromethyl groups in enhancing bioactivity .
Properties
Molecular Formula |
C5H2F4N2 |
|---|---|
Molecular Weight |
166.08 g/mol |
IUPAC Name |
5-fluoro-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5H2F4N2/c6-3-1-10-2-11-4(3)5(7,8)9/h1-2H |
InChI Key |
QZBWVWBMBWYOBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Fluoro-4-(trifluoromethyl)pyrimidine involves the use of fluorinating agents. For instance, the reaction of 4-(trifluoromethyl)pyrimidine with a fluorinating agent like Selectfluor can yield the desired compound .
Industrial Production Methods
Industrial production of fluorinated pyrimidines often involves large-scale fluorination reactions using specialized equipment to handle the highly reactive and sometimes hazardous fluorinating agents. The use of continuous flow reactors can enhance the safety and efficiency of these processes by providing better control over reaction conditions and minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce various substituents into the pyrimidine ring.
Common Reagents and Conditions
Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Catalysts: Palladium catalysts for coupling reactions
Solvents: Dichloromethane (DCM), ethanol, dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidines, while coupling reactions can introduce aryl or alkyl groups into the pyrimidine ring .
Scientific Research Applications
5-Fluoro-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(trifluoromethyl)pyrimidine involves its incorporation into nucleic acids, where it can interfere with the normal function of DNA and RNA. This interference can inhibit the activity of enzymes such as thymidylate synthase and DNA topoisomerase, leading to the disruption of DNA synthesis and cell division . The compound’s high electronegativity and strong C-F bonds contribute to its unique biological activity.
Comparison with Similar Compounds
Structural Analogues in the Pyrimidine Family
Pyrimidine derivatives with trifluoromethyl or halogen substituents are widely explored for their tunable properties. Below is a comparative analysis of key analogs:
Key Observations:
- Bioactivity: The presence of fluorine at the 5-position in 5-Fluoro-4-(trifluoromethyl)pyrimidine enhances antifungal efficacy compared to non-fluorinated analogs, likely due to improved membrane permeability .
- Electrophilic Reactivity : Bromo or chloro substituents (e.g., 5-Bromo-4-(trifluoromethyl)pyrimidine) increase electrophilicity, making these compounds versatile intermediates in cross-coupling reactions .
- Pyridine vs.
Functional Comparison: Antifungal and Insecticidal Activity
Trifluoromethyl pyrimidine derivatives with amide groups (e.g., compounds from ) showed broad-spectrum antifungal activity against Fusarium oxysporum and Botrytis cinerea, with EC₅₀ values ranging from 2.5–15 μg/mL. In contrast, 5-Fluoro-4-(trifluoromethyl)pyrimidine itself may require additional functional groups (e.g., amides) to achieve comparable potency, suggesting that the trifluoromethyl group alone is insufficient for high activity .
Pyridine-based trifluoromethyl compounds (e.g., 2-substituted-5-trifluoromethylpyridines) exhibited insecticidal activity against Aphis gossypii but lower antifungal efficacy, underscoring the importance of the pyrimidine ring for targeting fungal enzymes .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP values, enhancing membrane permeability. For example, 5-Fluoro-4-(trifluoromethyl)pyrimidine has a higher logP than 2-Amino-4-(trifluoromethyl)pyrimidine due to the absence of polar amino groups .
- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, extending half-life in biological systems. This property is critical for agrochemicals requiring prolonged field stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
